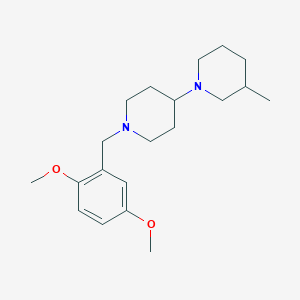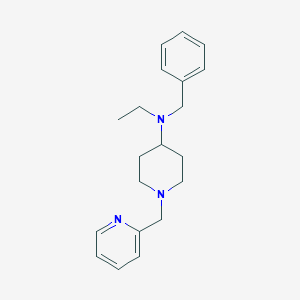![molecular formula C23H30FN3S B247051 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine, also known as FPBP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine also exhibits antagonist activity at the serotonin 5-HT2A receptor, which has been implicated in the pathophysiology of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia, respectively. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been found to enhance cognitive function and memory consolidation in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is its high selectivity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs. However, its limited selectivity for other serotonin receptor subtypes and potential off-target effects on other neurotransmitter systems may pose challenges in its clinical development.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine. These include:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
2. Development of novel analogs with improved selectivity and pharmacokinetic properties.
3. Investigation of its effects on neuroinflammation and oxidative stress, which have been implicated in the pathophysiology of various brain disorders.
4. Examination of its potential as a tool for studying the role of the serotonin system in brain function and behavior.
Conclusion
In conclusion, 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the serotonin 5-HT1A receptor and modulation of other neurotransmitter systems make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations in clinical development.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine |
|---|---|
Fórmula molecular |
C23H30FN3S |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30FN3S/c1-28-21-8-6-19(7-9-21)18-25-12-10-20(11-13-25)26-14-16-27(17-15-26)23-5-3-2-4-22(23)24/h2-9,20H,10-18H2,1H3 |
Clave InChI |
OIWNZSOBJYBZIG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



